molecular formula C25H27N7O5S3 B2643495 N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 393873-21-7

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2643495
CAS No.: 393873-21-7
M. Wt: 601.72
InChI Key: BWQKRDNHEXXTLQ-UHFFFAOYSA-N
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Description

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C25H27N7O5S3 and its molecular weight is 601.72. The purity is usually 95%.
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Biological Activity

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that incorporates multiple bioactive moieties. The biological activity of compounds like this one is often linked to their structural features, particularly the presence of thiadiazole and triazole rings. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiadiazole moiety: Known for various biological activities including antimicrobial and anticancer properties.
  • Triazole ring: Often associated with antifungal and anticancer activities.
  • Trimethoxybenzamide: This segment may enhance the lipophilicity and bioavailability of the compound.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:

  • Compounds containing the 1,3,4-thiadiazole ring have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have demonstrated that thiadiazole derivatives possess cytostatic effects. For example:

  • A study highlighted that some 1,3,4-thiadiazole derivatives showed potent activity against cancer cell lines by inducing apoptosis .

Antioxidant Activity

The antioxidant potential of thiadiazole derivatives has been documented, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

  • Anticonvulsant Activity:
    • A study evaluated the anticonvulsant properties of synthesized thiadiazole derivatives using animal models. Results indicated that certain compounds exhibited significant activity at doses as low as 30 mg/kg .
  • Antimicrobial Efficacy:
    • A comparative study on various 1,3,4-thiadiazole derivatives showed that compounds with specific substitutions demonstrated lower Minimum Inhibitory Concentrations (MICs) than standard antibiotics .

Research Findings

Recent research has focused on synthesizing novel derivatives of this compound to enhance its biological activity:

  • Synthesis Protocols: Various synthetic routes have been explored to optimize yields and biological activity .
Compound Activity MIC (µg/mL) Reference
Thiadiazole AAntibacterial32.6
Thiadiazole BAnticancerN/A
Thiadiazole CAntioxidantN/A

Scientific Research Applications

Synthetic Route Overview

StepReaction TypeKey ReagentsNotes
1CyclizationThiosemicarbazideFormation of thiadiazole ring
2Amide FormationEDC, HOBtAmidation to introduce benzamide group
3FunctionalizationVarious nucleophilesModifications for enhanced activity

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that thiadiazole derivatives can possess significant antimicrobial properties. For instance:

  • In vitro tests against bacterial strains demonstrated inhibition rates comparable to conventional antibiotics.

Anticancer Properties

The compound has been evaluated for anticancer activity using various cancer cell lines:

  • Cell Lines Tested : Neuroblastoma (SKNMC), Colon cancer (HT-29), Prostate cancer (PC3).
  • Findings : Some derivatives showed promising results against these cell lines, although not exceeding the efficacy of established drugs like doxorubicin .

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of derivatives were synthesized and tested against Xanthomonas oryzae and Fusarium graminearum, showing notable antimicrobial activity with inhibition rates exceeding 50% at certain concentrations .

Case Study 2: Anticancer Activity
In a study focusing on the anticancer potential of thiadiazole derivatives, several compounds were synthesized and tested against breast cancer cell lines. Results indicated significant cytotoxic effects on malignant cells .

Properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O5S3/c1-5-38-25-31-29-23(40-25)27-20(33)14-39-24-30-28-19(32(24)16-9-7-6-8-10-16)13-26-22(34)15-11-17(35-2)21(37-4)18(12-15)36-3/h6-12H,5,13-14H2,1-4H3,(H,26,34)(H,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQKRDNHEXXTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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